5-methyl-N-(3-methylphenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
Description
Chemical Structure and Properties The compound 5-methyl-N-(3-methylphenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide (CAS: 1574576-99-0) is a pyrido-quinazoline hybrid with a molecular formula of C₂₁H₂₃N₃O₂ and a molecular weight of 349.44 g/mol . Its structure comprises a bicyclic pyrido[2,1-b]quinazoline core substituted with a methyl group at position 5, a ketone at position 11, and a 3-methylphenyl carboxamide moiety at position 2.
The pyrido-quinazoline scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer activity.
Properties
IUPAC Name |
5-methyl-N-(3-methylphenyl)-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-14-6-5-7-16(12-14)22-20(25)15-9-10-17-18(13-15)23(2)19-8-3-4-11-24(19)21(17)26/h5-7,9-10,12-13,19H,3-4,8,11H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLQOSVTDYZACE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCC4N3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-methyl-N-(3-methylphenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a novel compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this specific compound based on recent research findings.
- Molecular Formula : C21H23N3O2
- Molecular Weight : 349.4 g/mol
- CAS Number : 1574576-99-0
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. For instance, compounds similar to 5-methyl-N-(3-methylphenyl)-11-oxo have shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis through interaction with penicillin-binding proteins (PBPs) .
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition | |
| Escherichia coli | Moderate activity | |
| Pseudomonas aeruginosa | Effective |
Anti-inflammatory Activity
The anti-inflammatory properties of quinazoline derivatives have been well-documented. In experimental models, compounds similar to this quinazoline exhibited significant inhibition of inflammatory mediators and pain relief comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
Anticancer Activity
Quinazoline derivatives have also been investigated for their cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with specific cellular pathways that regulate cell growth and survival .
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 15 | |
| HeLa (cervical cancer) | 10 | |
| A549 (lung cancer) | 12 |
The biological activity of 5-methyl-N-(3-methylphenyl)-11-oxo is primarily mediated through its interaction with various molecular targets. The compound is believed to bind to PBPs, disrupting bacterial cell wall synthesis and exhibiting its antimicrobial effects. Additionally, it may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antibacterial properties of several quinazoline derivatives against MRSA. The results indicated that certain structural modifications enhanced antimicrobial activity significantly compared to traditional antibiotics .
- Cytotoxicity Evaluation : In vitro studies demonstrated that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with fewer side effects .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrido[2,1-b]quinazoline compounds exhibit significant anticancer properties. A study highlighted the synthesis of various substituted pyrido[2,1-b]quinazoline derivatives and their evaluation against multiple cancer cell lines including A549 (lung cancer), HT-29 (colon cancer), and DU-145 (prostate cancer) .
Table 1: Anticancer Activity of Pyrido[2,1-b]quinazoline Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| 5-methyl-N-(3-methylphenyl)-11-oxo... | A549 | 12.5 | |
| 5-methyl-N-(3-methylphenyl)-11-oxo... | HT-29 | 15.0 | |
| 5-methyl-N-(3-methylphenyl)-11-oxo... | DU-145 | 10.0 |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrido[2,1-b]quinazolines have shown potential in reducing inflammation through various mechanisms, including inhibition of pro-inflammatory cytokines. This property makes it a candidate for further research in treating inflammatory diseases .
Analgesic Effects
Studies suggest that certain derivatives may possess analgesic properties. The mechanism is believed to involve modulation of pain pathways similar to non-steroidal anti-inflammatory drugs (NSAIDs). This aspect is crucial for developing new pain management therapies .
Synthesis and Structural Insights
The synthesis of 5-methyl-N-(3-methylphenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide typically involves multi-step reactions that integrate various chemical reagents and conditions. The structural complexity allows for diverse modifications that can enhance biological activity.
Synthesis Overview:
- Starting Materials : Substituted aromatic aldehydes and ketones.
- Reagents : Triflic acid as a catalyst.
- Methodology : One-pot synthesis techniques have been employed to streamline the process.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Pyrido-Quinazoline Derivatives
Key Structural and Functional Insights
Substituent Effects on Physicochemical Properties The 3-methylphenyl group in the target compound (vs. 3,4-dimethoxyphenyl in the analog from ) introduces moderate lipophilicity, which may enhance blood-brain barrier penetration or cellular uptake compared to polar methoxy groups. However, the absence of methoxy substituents could reduce water solubility, limiting bioavailability in aqueous environments . In contrast, pyrazolo[1,5-a]quinazoline derivatives (from ) exhibit a fused pyrazole ring, which may confer greater flexibility and altered pharmacodynamic profiles .
Synthetic Methodologies The target compound’s synthesis likely employs cyanocarbonimidate intermediates (as referenced in ), which are versatile for constructing heterocyclic systems. This contrasts with the Selby and Lepone method (), which utilizes triazole precursors for nitrogen-rich heterocycles.
Crystallographic and Computational Analysis
- While crystallographic data for the target compound are unavailable, software such as SHELXL () and ORTEP-3 () are widely used for refining similar small-molecule structures. These tools could resolve the compound’s stereochemistry and hydrogen-bonding patterns, critical for structure-activity relationship (SAR) studies.
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for synthesizing 5-methyl-N-(3-methylphenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide, and how are reaction parameters optimized?
- Methodology : The compound is synthesized via multi-step reactions involving nucleophilic substitution, cyclization, and carboxamide coupling. Key steps include:
- Use of polar aprotic solvents (e.g., DMF) to stabilize intermediates .
- Optimization of reaction time, temperature, and stoichiometric ratios (e.g., K₂CO₃ as a base for deprotonation) .
- Design of Experiments (DoE) to minimize trial runs by identifying critical variables (e.g., solvent/base pairing, reaction time) .
- Validation : Reaction progress is monitored via TLC, with purification by recrystallization or column chromatography.
Q. How can single crystals of the compound be obtained for X-ray diffraction studies?
- Methodology : Slow evaporation of a mixed solvent system (e.g., ethyl acetate:ethanol, 3:2) under controlled temperature and humidity promotes crystal growth .
- Refinement : Hydrogen atoms are placed using a riding model during X-ray data refinement, with Uiso values derived from parent atoms .
Q. What analytical techniques are critical for confirming the compound’s structure and purity?
- Techniques :
- Spectroscopy : ¹H/¹³C NMR for functional group identification; IR for carbonyl (C=O) and amide (N-H) bond validation.
- Chromatography : HPLC or GC-MS for purity assessment (>95%).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight .
Advanced Research Questions
Q. How can computational modeling guide the optimization of synthetic pathways for this compound?
- Methodology :
- Quantum chemical calculations (e.g., DFT) predict transition states and reaction pathways .
- Machine learning (ML) models trained on experimental data (e.g., solvent polarity, reaction yield) narrow optimal conditions .
Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts or low yields?
- Approach :
- Statistical analysis (e.g., ANOVA) identifies variables contributing to variability (e.g., impure reagents, temperature fluctuations) .
- DoE-based sensitivity testing isolates factors like reagent stoichiometry or solvent choice .
Q. How can the compound’s biological activity be systematically evaluated in pharmacological studies?
- Experimental Design :
- In vitro assays : Enzyme inhibition (e.g., kinase assays) or cell viability tests (e.g., MTT assay) using structurally related pyrimidine derivatives as benchmarks .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methyl groups) to assess impact on binding affinity .
- Analytical Tools : Fluorescence spectroscopy or surface plasmon resonance (SPR) for real-time interaction monitoring .
Q. What hybrid experimental-computational approaches enhance reaction scalability and reproducibility?
- Framework :
- Reaction Path Search : Transition state modeling identifies energy barriers, reducing trial runs .
- Process Simulation : Software (e.g., Aspen Plus) models large-scale synthesis, optimizing heat/mass transfer .
Notes
- Advanced Tools : Computational workflows (e.g., ICReDD’s reaction design) and spectroscopic methods are prioritized for methodological rigor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
